molecular formula C8H10N2O B13956314 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanone

1-(1-cyclopropyl-1H-imidazol-2-yl)ethanone

Cat. No.: B13956314
M. Wt: 150.18 g/mol
InChI Key: BGEJDUYCMHUNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanone is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a cyclopropyl group attached to the imidazole ring, making it unique in its structure and properties. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1-(1H-imidazol-2-yl)ethanone with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in anhydrous acetonitrile at room temperature and monitored using thin-layer chromatography (TLC) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .

Scientific Research Applications

1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanone is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(1-cyclopropylimidazol-2-yl)ethanone

InChI

InChI=1S/C8H10N2O/c1-6(11)8-9-4-5-10(8)7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

BGEJDUYCMHUNKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CN1C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.